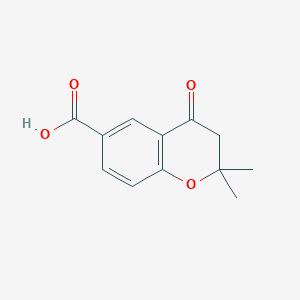

2,2-Dimethyl-4-oxochroman-6-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

While direct synthesis details of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid are not explicitly available, related compounds and methods provide insight into potential synthesis pathways. For instance, the synthesis of 2-substituted 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids through the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one offers a plausible method for synthesizing structurally similar compounds, suggesting potential synthesis pathways for our compound of interest (Rudenko et al., 2012).

Molecular Structure Analysis

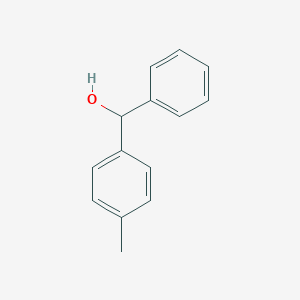

The molecular and crystal structure of related compounds, such as 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid, has been determined through X-ray structural examination. These analyses reveal the anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond, providing insights into the conformational preferences that might be expected in 2,2-Dimethyl-4-oxochroman-6-carboxylic acid as well (Mironova et al., 2012).

Chemical Reactions and Properties

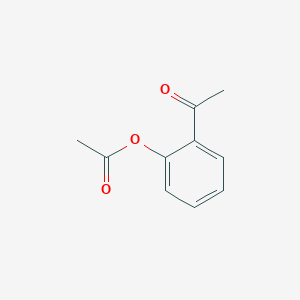

The study of photoreleasable protecting groups for carboxylic acids, such as the one described using the 2,5-dimethylphenacyl chromophore, provides a relevant example of the chemical behavior and reactivity of carboxylic acid derivatives under light-induced conditions. This research may parallel the reactivity of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid in similar photodeprotection scenarios (Klan et al., 2000).

Physical Properties Analysis

Investigations into the physical properties of carboxylic acid derivatives, including their crystal and molecular structures, phase transitions, and vibrational modes, as explored in the complexes of dimethyl bipyridyls with chloranilic acid, can provide a foundational understanding of the physical characteristics of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. Such studies indicate the importance of hydrogen bonding and crystal packing on the physical behavior of these compounds (Bator et al., 2011).

Wissenschaftliche Forschungsanwendungen

The 2,5-dimethylphenacyl chromophore is effective in removing protecting groups from carboxylic acids like 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, facilitating direct photolysis without a photosensitizer (Klan, Zabadal, & Heger, 2000).

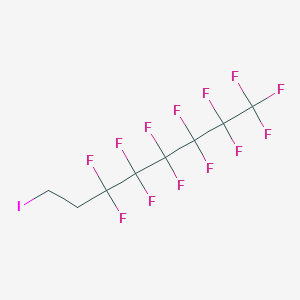

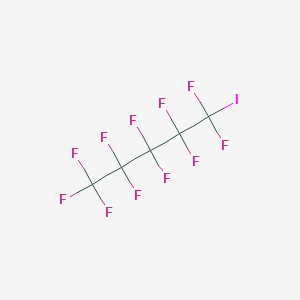

A method for synthesizing 2-methyl-2-trifluoromethylchroman-4-ones, potentially used for fluorinated lactarochromal analogues and their corresponding acids, involves 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (V. Y. Sosnovskikh & B. Usachev, 2002).

The synthesis of 2,6-Dimethyl-hepta-2, 4, 6-triene-5-carboxylic acid from similar compounds, demonstrating novel cleavage methods (M. Matsui, M. Uchiyama, & H. Yoshioka, 1963).

N-acyl derivatives of 2-amino-3,3-dimethyl-1-azirine can be efficiently generated using carboxylic acids like 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (Piero Vittorelli et al., 1974).

4-oxochromen-2-carbonyl chloride, related to 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, is used in synthesizing bischromones and cyanomethyl esters, applicable in organic synthesis and catalysis (P. Bevan, G. P. Ellis, & H. Wilson, 1981).

Synthesis routes for 2,2-dimethylcyclopropane carboxylic acid, similar to 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, are important for pharmaceutical and pesticide production (Li Gong, 2007).

The single crystal study of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, closely related to 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, reveals insights into molecular structure and interactions (Yaroslav Kovalskyi et al., 2011).

Copper(I) complexes with dicarboxylic acids like 2,2-Dimethyl-4-oxochroman-6-carboxylic acid show potential in copper-based dye-sensitized solar cells (E. Constable et al., 2009).

The acylation of 2,2-dimethyl-2H-chromenes, closely related to 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, demonstrates applications in producing acetylchromenes and formylchromenes (S. Yamaguchi, Satoru Yamamoto, Shoichi Abe, & Y. Kawase, 1984).

Natural products related to 2,2-Dimethyl-4-oxochroman-6-carboxylic acid have been isolated from Piper aduncum leaves, indicating its occurrence in nature (D. Baldoqui et al., 1999).

Safety And Hazards

Specific safety and hazard information for “2,2-Dimethyl-4-oxochroman-6-carboxylic acid” is not available in the sources I found.

Zukünftige Richtungen

The future directions for “2,2-Dimethyl-4-oxochroman-6-carboxylic acid” are not specified in the sources I found. However, given its versatility in scientific research, it could potentially be used in a variety of applications ranging from drug discovery to material synthesis1.

Please note that this information is based on the available sources and there might be more recent studies or data that are not included in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.

Eigenschaften

IUPAC Name |

2,2-dimethyl-4-oxo-3H-chromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-12(2)6-9(13)8-5-7(11(14)15)3-4-10(8)16-12/h3-5H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOMGSWLGSRLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471740 | |

| Record name | 2,2-DIMETHYL-4-OXOCHROMAN-6-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-oxochroman-6-carboxylic acid | |

CAS RN |

65372-54-5 | |

| Record name | 2,2-DIMETHYL-4-OXOCHROMAN-6-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

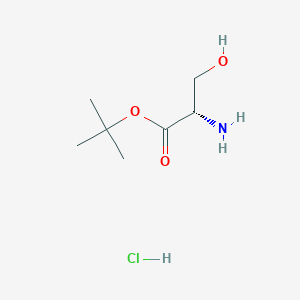

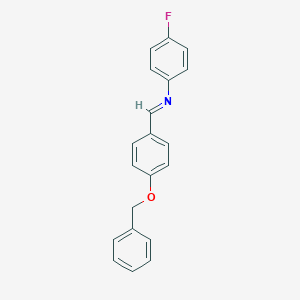

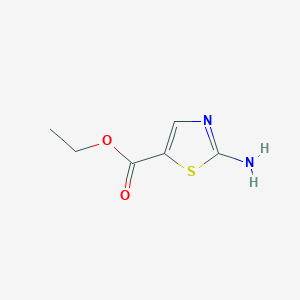

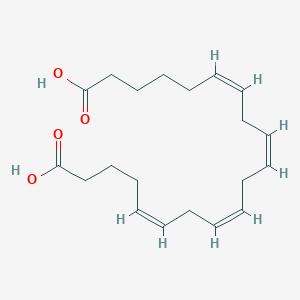

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.